Methyl 3,5-dichloro-4-propoxybenzoate

Description

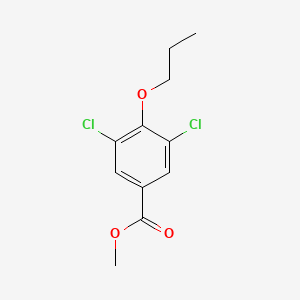

Methyl 3,5-dichloro-4-propoxybenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with chlorine atoms at positions 3 and 5, a propoxy group at position 4, and a methyl ester at the carboxyl group. This compound is primarily utilized in research and industrial settings as an intermediate for synthesizing agrochemicals, pharmaceuticals, or specialty materials. Its structural features—chlorine substituents and alkoxy groups—impart distinct electronic and steric properties, influencing reactivity and solubility.

Properties

Molecular Formula |

C11H12Cl2O3 |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

methyl 3,5-dichloro-4-propoxybenzoate |

InChI |

InChI=1S/C11H12Cl2O3/c1-3-4-16-10-8(12)5-7(6-9(10)13)11(14)15-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

NLHJHPISAUIRAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl |

Origin of Product |

United States |

Biological Activity

Methyl 3,5-dichloro-4-propoxybenzoate is a chemical compound that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This article provides a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid. Its structure can be represented as follows:

This compound features two chlorine atoms at the 3 and 5 positions of the benzene ring, which can significantly influence its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in lipid metabolism, potentially affecting phospholipid synthesis and degradation pathways in cells .

- Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Toxicological Assessments

Research has also focused on the potential toxicity of this compound. In vitro studies using human cell lines indicated cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) was found to be approximately 50 µM in HepG2 liver cells, indicating a need for caution in therapeutic applications .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Research Findings

- Chlorine atoms increase electrophilicity, favoring nucleophilic substitution reactions .

- Biological Activity : Natural methyl esters (e.g., sandaracopimaric acid) exhibit bioactivity due to terpene frameworks, whereas synthetic halogenated benzoates are inert in biological systems unless functionalized further .

Notes and Limitations

- Data on melting points, solubility, and explicit reactivity are inferred due to gaps in provided evidence.

- Structural analogs like ethyl 3,5-dichloro-4-isopropoxybenzoate are critical for structure-activity relationship (SAR) studies in agrochemical design .

- Natural esters highlight divergent applications (e.g., fragrances vs. synthetic intermediates), emphasizing the role of sourcing in functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.